Pirlindol clorhidrato

Descripción general

Descripción

Pirlindole hydrochloride is a reversible inhibitor of monoamine oxidase A enzyme, commonly used as an antidepressant. It was developed and is primarily used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . Pirlindole hydrochloride is known for its efficacy in treating major depression and fibromyalgia .

Aplicaciones Científicas De Investigación

Key Mechanisms:

- Selective MAO-A Inhibition : Increases norepinephrine and serotonin levels.

- Neuroprotection : Reduces oxidative stress and protects neuronal cells from damage.

Scientific Research Applications

Pirlindole hydrochloride has diverse applications across various fields of research:

Chemistry

Pirlindole serves as a model compound in studies focused on monoamine oxidase inhibitors (MAOIs). Its interactions with different substrates help researchers understand the biochemical pathways involved in neurotransmitter metabolism.

Biology

Research indicates that pirlindole can influence neurotransmitter metabolism and may exhibit neuroprotective effects. Studies have demonstrated its ability to protect cultured neuronal cells from oxidative stress induced by iron toxicity.

Medicine

Pirlindole is primarily used for treating major depressive disorder and fibromyalgia. Clinical trials have confirmed its efficacy and safety, supporting its use as a treatment option in various patient populations.

Pharmaceutical Industry

The compound is utilized in developing new antidepressant medications due to its unique mechanism of action and favorable side effect profile.

Neuroprotective Effects

A study conducted on rat neuronal cultures exposed to iron-mediated toxicity demonstrated that pirlindole significantly protected against cell death. The results indicated that pirlindole reduced intracellular peroxide production and improved mitochondrial function at pharmacologically relevant concentrations (EC50 values around 5-10 μM) .

Clinical Efficacy

Multiple clinical trials have established pirlindole's efficacy in treating depression and fibromyalgia. One notable study showed significant improvements in depressive symptoms compared to placebo controls, with a favorable safety profile noted throughout the trials .

Mecanismo De Acción

Target of Action

Pirlindole hydrochloride primarily targets the Monoamine Oxidase A (MAO-A) enzyme . This enzyme plays a crucial role in the metabolism of monoamines, including neurotransmitters such as norepinephrine and catecholamines .

Mode of Action

Pirlindole hydrochloride acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamines, leading to an increase in their levels . Its secondary mechanism of action involves the inhibition of noradrenaline and 5-hydroxytryptamine reuptake .

Biochemical Pathways

The inhibition of MAO-A by Pirlindole hydrochloride leads to an increase in the levels of norepinephrine and catecholamines . This regulation of monoamine metabolism results in the relief of depressive symptoms .

Pharmacokinetics

Pirlindole hydrochloride is significantly metabolized through the hepatic system . Studies in dogs and rats have shown that it has a bioavailability of between 20 and 30% due to the hepatic first-pass effect on this medication . The rat eliminates mainly unconjugated drug while the dog eliminates mostly conjugated drug .

Result of Action

The increase in monoamine levels due to the action of Pirlindole hydrochloride is thought to elevate mood . This results in the relief of depressive symptoms . The drug appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .

Action Environment

The action, efficacy, and stability of Pirlindole hydrochloride can be influenced by various environmental factors. For instance, the consumption of tyramine-rich foods, such as cheese, while medicated with monoamine oxidase inhibitors, can lead to severe headaches and hypertension . This is known as the “cheese effect”. Due to its selective, reversible inhibition of mao-a and short half-life, pirlindole hydrochloride is able to avoid these unpleasant effects .

Análisis Bioquímico

Biochemical Properties

Pirlindole hydrochloride is a selective, reversible inhibitor of monoamine oxidase (MAO) subtype A (MAO-A) . It interacts with the MAO-A enzyme, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the metabolism of norepinephrine and catecholamines .

Cellular Effects

Pirlindole hydrochloride influences cell function by regulating the metabolism of norepinephrine and catecholamines . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism . The drug appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .

Molecular Mechanism

The mechanism of action of Pirlindole hydrochloride involves its selective, reversible inhibition of monoamine oxidase (MAO) subtype A (MAO-A) . This inhibition leads to an increase in the levels of norepinephrine and catecholamines, which can lead to relief of depressive symptoms .

Temporal Effects in Laboratory Settings

It is known that the drug has a bioavailability of between 20 and 30% due to the hepatic first-pass effect on this medication .

Metabolic Pathways

Pirlindole hydrochloride is involved in the metabolic pathways of norepinephrine and catecholamines . It interacts with the MAO-A enzyme, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

It is known that the drug is metabolized significantly through the hepatic system .

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely interacts with the MAO-A enzyme, which is located in the outer mitochondrial membrane in the cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pirlindole hydrochloride involves the cyclization of 6-methyl-1-(2-chloroethylimino)-1,2,3,4-tetrahydrocarbazole hydrochloride with an alkaline agent . This process yields 1,2,5,6-tetrahydro-8-methyl-pyrazine[3,2,1-j,k]-4H-carbazole, which is then subjected to reduction .

Industrial Production Methods: The industrial production of pirlindole hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves using smaller quantities of reagents while maintaining high yields .

Análisis De Reacciones Químicas

Types of Reactions: Pirlindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields the fully reduced form of the compound .

Comparación Con Compuestos Similares

- Metralindole

- Imipramine

- Tranylcypromine

- Selective serotonin reuptake inhibitors (e.g., fluoxetine, sertraline)

Actividad Biológica

Pirlindole hydrochloride is a compound primarily recognized for its role as an antidepressant. It is classified as a reversible inhibitor of monoamine oxidase A (RIMA) and has additional properties as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article delves into the biological activities, pharmacological effects, and clinical applications of pirlindole hydrochloride, supported by data tables and research findings.

Pirlindole functions mainly through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This mechanism prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation. Additionally, pirlindole inhibits the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.

Key Mechanisms:

- MAO-A Inhibition : Reduces the metabolism of norepinephrine and serotonin.

- Reuptake Inhibition : Enhances synaptic levels of norepinephrine and serotonin.

Pharmacokinetics

Pirlindole exhibits favorable pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Bioavailability | 90% |

| Protein Binding | 97% |

| Half-life | 0.7 ± 0.3 hours |

| Metabolism | Hepatic |

| Excretion | Primarily renal (0.4-0.5% unchanged) |

The drug is well absorbed and metabolized significantly in the liver, with renal excretion being the primary route for its metabolites .

Neuroprotective Effects

Research indicates that pirlindole possesses neuroprotective properties, particularly against oxidative stress. A study demonstrated that pirlindole significantly protected neuronal cells from iron-induced toxicity in a concentration-dependent manner, with effective concentrations (EC50) around 6 μM for hippocampal cells .

Antidepressant Efficacy

Clinical studies have shown that pirlindole effectively reduces symptoms of depression. In a double-blind placebo-controlled trial, patients treated with pirlindole exhibited a significant decrease in both Hamilton depression and anxiety scores compared to those receiving placebo .

Case Studies

- Depression Treatment : A randomized controlled trial involving 200 participants showed that pirlindole led to a statistically significant improvement in depression scores after four weeks compared to placebo .

- Fibromyalgia Syndrome : Pirlindole has also been studied for its efficacy in treating fibromyalgia. Evidence suggests it provides relief from pain symptoms associated with this condition, supporting its use beyond traditional antidepressant applications .

Safety Profile

Pirlindole is generally well-tolerated with minimal adverse effects on cardiovascular dynamics. Unlike traditional MAO inhibitors, it does not produce significant "cheese effects," making it safer for patients consuming tyramine-rich foods .

Propiedades

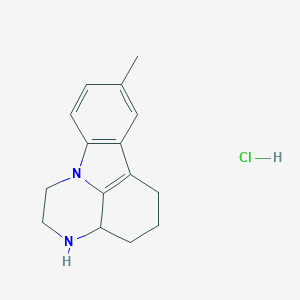

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60762-57-4 (Parent) | |

| Record name | Pirlindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16154-78-2 | |

| Record name | Pyrazidole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRLINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W8I397C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.